5-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE
Description
5-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-5,6,7,8,9,10-hexahydro-1,10-diazatetra-phen-6-one is a complex organic compound that features a pyrazole ring substituted with a fluorophenyl group and a hexahydro-diazatetra-phenone structure
Properties
IUPAC Name |
12-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O/c26-15-8-6-14(7-9-15)25-17(13-28-30-25)23-22-16-3-2-12-27-18(16)10-11-20(22)29-19-4-1-5-21(31)24(19)23/h2-3,6-13,23,29H,1,4-5H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJINWMQGUQEPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=C(NN=C5)C6=CC=C(C=C6)F)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-5,6,7,8,9,10-hexahydro-1,10-diazatetra-phen-6-one typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through the reaction of hydrazine derivatives with α, β-unsaturated ketones, followed by oxidative aromatization. The hexahydro-diazatetra-phenone structure can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the hexahydro-diazatetra-phenone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, oxidized forms of the compound, and reduced hexahydro-diazatetra-phenone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a precursor for synthesizing other complex molecules and is used in various organic synthesis reactions.
Biology
In biological research, the compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, 5-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-5,6,7,8,9,10-hexahydro-1,10-diazatetra-phen-6-one is explored for its potential therapeutic applications. It is studied for its efficacy in treating various diseases and conditions, particularly those involving inflammation and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-5,6,7,8,9,10-hexahydro-1,10-diazatetra-phen-6-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors, while the pyrazole ring contributes to its biological activity. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the pyrazole ring and fluorophenyl group but differs in the additional substituents.
5-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione: Similar in structure but contains an imidazolidine-2,4-dione moiety instead of the hexahydro-diazatetra-phenone structure.
Uniqueness
The uniqueness of 5-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-5,6,7,8,9,10-hexahydro-1,10-diazatetra-phen-6-one lies in its combined structural features, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
